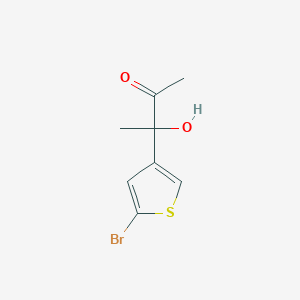
3-(5-Bromo-thiophen-3-yl)-3-hydroxy-butan-2-one
Cat. No. B8460463
M. Wt: 249.13 g/mol
InChI Key: SIEPUBRNELHUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07803837B2
Procedure details


A solution of oxalyl chloride (19.12 mmol, 2.43 g) in anhydrous CH2C12 (100 mL) was cooled to −50° C. to −60° C. DMSO (39.83 mmol, 2.83 mL) is added dropwise at a rapid rate, with stirring. After 5 min, a solution of 2-(5-bromo-thiophen-3-yl)-butane-2,3-diol (15.93 mmol, 4.0 g) in anhydrous CH2Cl2 (25 mL) was added dropwise over 10 min, keeping the temperature at −50° C. to −60° C. After 15 min stirring, triethylamine (80 mmol, 11.15 mL) was added dropwise, keeping the temperature below −50° C. Stirring was then continued for 5 min. The reaction mixture was allowed to warm to room temperature and water (100 mL) was added. The separated aqueous layer was extracted with CH2Cl2 (70 mL×2). The combined organic layer was washed with brine (100 mL), dried (MgSO4), concentrated in vacuo. Chromatography on SiO2 (EtOAc/Hexanes, 1/2) gave 3.2 g (81%) of 3-(5-bromo-thiophen-3-yl)-3-hydroxy-butan-2-one as an oil; 1H NMR (400 MHz, CDCl3) δ 7.22 (d, J=1.7 Hz, 1H), 6.98 (d, J=1.7 Hz, 1H), 4.48)s, 1OH), 2.16 (s, 3H), 1.72 (s, 3H).






Yield
81%
Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Br:11][C:12]1[S:16][CH:15]=[C:14]([C:17]([OH:22])([CH:19]([OH:21])[CH3:20])[CH3:18])[CH:13]=1.C(N(CC)CC)C>C(Cl)Cl.O>[Br:11][C:12]1[S:16][CH:15]=[C:14]([C:17]([OH:22])([CH3:18])[C:19](=[O:21])[CH3:20])[CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
2.83 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CS1)C(C)(C(C)O)O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
11.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at −50° C. to −60° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After 15 min stirring
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below −50° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was then continued for 5 min
|
|
Duration
|
5 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The separated aqueous layer was extracted with CH2Cl2 (70 mL×2)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=CS1)C(C(C)=O)(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.2 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
